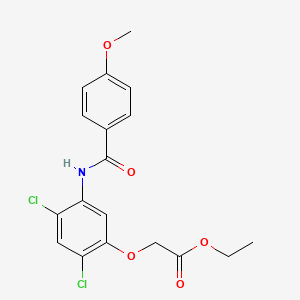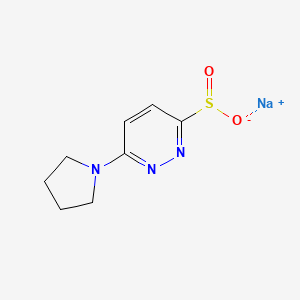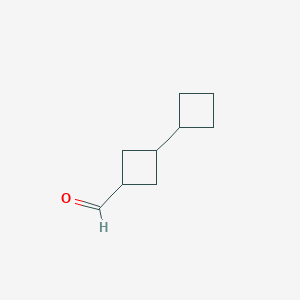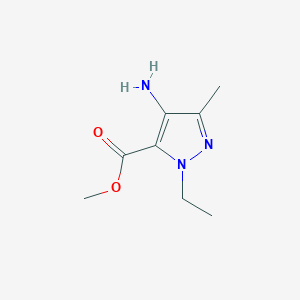
Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate, also known as etoxazole, is a synthetic acaricide and insecticide that is widely used in agriculture to control mites and insects. It was first introduced in 1996 and has since become a popular choice for pest control due to its effectiveness and low toxicity to humans and the environment. In
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Diuretics : Ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, a related compound, has been synthesized and shown to be a potent, high-ceiling diuretic (Lee et al., 1984).
- Antimicrobial Activity : Synthesis of new derivatives like 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde from substituted simple phenols, including ethyl phenoxy acetate, exhibited significant antimicrobial activity against various bacterial and fungal strains (Chandrashekhar et al., 2013).
- Formazan Synthesis : Utilization in the synthesis of formazans, which demonstrated moderate antimicrobial activity (Sah et al., 2014).
Pharmaceutical Applications
- Anti-inflammatory Agents : Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazoles as potential anti-inflammatory agents was achieved using ethyl-4-acetamido phenoxy acetate (Ilango et al., 2009).
- Analgesic Activities : Research on the synthesis and characterization of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, starting with 4-chloro-m-cresol and ethyl chloroacetate, demonstrated potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Chemical Studies
- Aromatic Acid Synthesis : The compound has been used in the synthesis of aryl glyoxylate, highlighting its role in complex chemical reactions (Itoh et al., 1984).
- Identification in Natural Products : Phenolic compounds in natural extracts, such as from Amensiodendron chinese leaves, were identified, demonstrating the compound's use in natural product chemistry (Ban et al., 2021).
Propriétés
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[(4-methoxybenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c1-3-25-17(22)10-26-16-9-15(13(19)8-14(16)20)21-18(23)11-4-6-12(24-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJLIQCPQTYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Oxan-3-yl)propyl]prop-2-enamide](/img/structure/B3006554.png)



![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)


![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)
